2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide
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Overview
Description
2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide is a heterocyclic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable scaffold for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-propylimidazo[1,2-b]pyridazine with sulfonamide derivatives in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in DMSO.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also modulate receptor functions by interacting with receptor binding sites, leading to altered cellular responses . The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-propylimidazo[1,2-b]pyridazine: A precursor in the synthesis of 2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide.
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its sulfonamide group enhances its solubility and potential for hydrogen bonding, making it a versatile scaffold for drug design .
Properties
CAS No. |
570416-47-6 |
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Molecular Formula |
C10H14N4O2S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
2-methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide |
InChI |
InChI=1S/C10H14N4O2S/c1-3-4-8-5-6-9-12-7(2)10(14(9)13-8)17(11,15)16/h5-6H,3-4H2,1-2H3,(H2,11,15,16) |
InChI Key |
GJRKYRXOSZGKKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C(=NC(=C2S(=O)(=O)N)C)C=C1 |
Origin of Product |
United States |
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